3,6-Di-O-methylglucose
Description
Contextualizing Methylated Glucose Derivatives in Glycoscience
Glycoscience investigates the diverse roles of carbohydrates, from energy storage to cellular recognition and signaling. nih.gov Methylated carbohydrates, including derivatives of glucose, are naturally occurring molecules found in a variety of organisms, including bacteria, fungi, and plants. ebi.ac.uk The process of methylation, the addition of a methyl group, alters the chemical properties of a carbohydrate, often making it more hydrophobic and influencing its conformational space.
In academic research, the methylation of carbohydrates is a cornerstone technique for the structural elucidation of complex polysaccharides. frontiersin.orgresearchgate.net By chemically converting free hydroxyl groups to methyl ethers, researchers can determine the linkage positions between monosaccharide units within a polysaccharide chain. rsc.org This method, known as methylation analysis, involves the complete methylation of the polysaccharide, followed by hydrolysis to break it down into its constituent methylated monosaccharides. These are then identified, typically by gas chromatography-mass spectrometry (GC-MS), revealing which positions were involved in glycosidic bonds. researchgate.net This technique has been instrumental in deciphering the intricate structures of numerous polysaccharides. frontiersin.orgrsc.orgmdpi.com
Fundamental Academic Significance of 3,6-Di-O-methylglucose
The academic significance of this compound stems primarily from its presence in unique glycoconjugates of mycobacteria, a genus of bacteria that includes the causative agents of tuberculosis and leprosy. researchgate.netresearchgate.net Its discovery as a key component of these structures has driven research into the diagnosis of mycobacterial diseases and the fundamental biology of these persistent pathogens.
A Crucial Antigen in Mycobacterium leprae
One of the most significant findings related to this compound is its role as the terminal sugar and principal specific antigenic determinant of Phenolic Glycolipid-I (PGL-I), a molecule unique to Mycobacterium leprae, the bacterium that causes leprosy. researchgate.netnih.gov PGL-I is highly antigenic and elicits a strong antibody response in individuals with the lepromatous form of the disease. researchgate.net The 3,6-di-O-methyl-β-D-glucopyranosyl unit at the non-reducing end of the PGL-I trisaccharide is the primary epitope recognized by these antibodies. ebi.ac.ukresearchgate.netoup.com This discovery has had profound implications for the serological diagnosis of leprosy. Synthetic antigens containing this compound have been developed and utilized in enzyme-linked immunosorbent assays (ELISAs) to detect antibodies against M. leprae, offering a specific tool for diagnosis and epidemiological studies. evitachem.com Research has shown that neoglycoproteins synthesized with this specific methylated sugar are highly reactive against sera from leprosy patients. oup.com
A Component of Methylglucose Lipopolysaccharides (MGLPs) in Mycobacterium tuberculosis
Beyond its role in M. leprae, this compound is also a constituent of methylglucose lipopolysaccharides (MGLPs), which are found in various mycobacterial species, including Mycobacterium tuberculosis. researchgate.netacs.org MGLPs are intracellular polymethylated polysaccharides that are thought to play a role in modulating the synthesis of fatty acids, which are crucial components of the complex mycobacterial cell wall. researchgate.netacs.orgpnas.org The general structure of MGLP consists of a chain of α(1→4)-linked glucose and 6-O-methylglucose units, often with a 3-O-methylglucose at the non-reducing end. acs.orgcapes.gov.br
Recent studies have highlighted the immunological importance of MGLPs from M. tuberculosis. These molecules have been shown to specifically induce a subset of protective γ9δ2 T cells, suggesting a role in the host immune response to tuberculosis. nih.gov The acylation pattern of the MGLP, particularly on the glucose residues near the 3-O-methylglucose terminus, appears to be critical for this biological activity. nih.gov
A Tool in Analytical and Synthetic Chemistry
In addition to its biological importance, this compound serves as a standard in analytical chemistry. For instance, it is used in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) for the analysis and quantification of sugar probes in biological samples. avma.orgnih.gov Its defined structure and properties make it a useful reference compound. Furthermore, the synthesis of this compound and its derivatives is an active area of carbohydrate chemistry, driven by the need for these molecules in diagnostic and immunological research. researchgate.netnih.gov
Detailed Research Findings
| Property | Value |
|---|---|
| Molecular Formula | C8H16O6 |
| Molecular Weight | 208.21 g/mol |
| CAS Number | 7197-03-7 |
| Component | Description |
|---|---|
| Backbone | α(1→4)-linked glucose and 6-O-methylglucose units (approx. 15-20 total residues) |
| Non-reducing End | Typically terminated with a 3-O-methylglucose residue |
| Acyl Groups | Short-chain fatty acids (e.g., acetate (B1210297), propionate, isobutyrate) esterified to glucose units near the non-reducing end |
| Reducing End | Linked to glyceric acid |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6207-55-2 |
|---|---|
Molecular Formula |
C8H16O6 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4,5-trihydroxy-3,6-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-4-6(11)7(12)8(14-2)5(10)3-9/h3,5-8,10-12H,4H2,1-2H3/t5-,6+,7+,8+/m0/s1 |
InChI Key |
GEYWNKDRHKUEJL-LXGUWJNJSA-N |
SMILES |
COCC(C(C(C(C=O)O)OC)O)O |
Isomeric SMILES |
COC[C@H]([C@H]([C@@H]([C@H](C=O)O)OC)O)O |
Canonical SMILES |
COCC(C(C(C(C=O)O)OC)O)O |
Synonyms |
3,6-di-O-methylglucose 3,6-DMG |
Origin of Product |
United States |
Natural Occurrence and Biological Context
Discovery and Isolation from Microbial Sources
The identification of 3,6-di-O-methylglucose is intrinsically linked to the study of Mycobacterium leprae, the causative agent of leprosy.
Identification in Mycobacterium leprae and Related Mycobacteria
The compound this compound was first isolated and identified as a constituent of a novel phenolic glycolipid from Mycobacterium leprae. mdpi.com This discovery was a crucial step in chemically differentiating M. leprae from other mycobacteria, as the specific combination of methylated sugars in its glycolipids was found to be unique. mdpi.com The presence of this compound has since been recognized as a characteristic feature of this bacterium. universiteitleiden.nl
Association with Phenolic Glycolipid Antigens (PGL-I)
The most significant biological context for this compound is its role as the terminal sugar residue in Phenolic Glycolipid-I (PGL-I), the most abundant specific antigen found on the cell wall of M. leprae. nih.gov PGL-I is a large, lipid-soluble molecule composed of a phenolphthiocerol dimycocerosate core glycosylated with a unique trisaccharide. internationaltextbookofleprosy.orgbiosynth.com The 3,6-di-O-methyl-β-D-glucopyranosyl residue is located at the non-reducing end of this sugar chain, making it the principal antigenic determinant of the entire PGL-I molecule. researchgate.net This terminal sugar is largely responsible for the high antigenicity of PGL-I and its specificity to M. leprae. mdpi.comresearchgate.net
The trisaccharide structure of PGL-I has been fully characterized as: 3,6-di-O-methyl-β-D-glucopyranosyl-(1→4)-2,3-di-O-methyl-α-L-rhamnopyranosyl-(1→2)-3-O-methyl-α-L-rhamnopyranose . internationaltextbookofleprosy.orgbiosynth.com The exceptional quantity of PGL-I, accounting for up to 2% of the dry weight of the bacterium, underscores the abundance of this compound within M. leprae. mdpi.com
| Component of PGL-I | Chemical Name | Linkage |
| Terminal Sugar | This compound | β-(1→4) |
| Middle Sugar | 2,3-di-O-methylrhamnose | α-(1→2) |
| Inner Sugar | 3-O-methylrhamnose | Linked to Phenolphthiocerol |
Constituent in Mycobacterial Glycolipids and Polysaccharides (e.g., MGLP)
Beyond PGL-I in M. leprae, methylated glucose derivatives are also found in other mycobacterial polysaccharides. Notably, 6-O-methylglucose is a key component of Methylglucose Lipopolysaccharides (MGLPs), which are found in various mycobacterial species, including Mycobacterium tuberculosis, Mycobacterium smegmatis, and Mycobacterium phlei. elifesciences.orgnih.govpnas.org These intracellular polysaccharides are composed of a chain of α-(1→4)-linked glucose and 6-O-methylglucose units, often with a 3-O-methylglucose at the non-reducing end. elifesciences.org While structurally distinct from the PGL-I trisaccharide, the presence of methylated glucose in MGLPs highlights a broader theme of sugar methylation in the biology of mycobacteria.
Enzymatic Pathways and Methyltransferases for Biosynthesis in Microorganisms
The biosynthesis of the unique trisaccharide of PGL-I in M. leprae involves a series of enzymatic steps catalyzed by specific glycosyltransferases and methyltransferases. mdpi.cominternationaltextbookofleprosy.org The genes responsible for these modifications have been identified in the M. leprae genome. internationaltextbookofleprosy.org
The synthesis of the terminal disaccharide involves the action of a glucosyltransferase, encoded by the gene ML2348 , which attaches the glucose unit. internationaltextbookofleprosy.org Following this, the glucose is methylated at two positions. This dual methylation is carried out by two S-adenosylmethionine (SAM)-dependent methyltransferases, encoded by the genes ML2346 and ML2347 . internationaltextbookofleprosy.org These enzymes are specifically designated as the Glc-3- and Glc-6-O-methyltransferases responsible for creating the final this compound residue that defines the antigenicity of PGL-I. The entire biosynthetic pathway for the PGL-I trisaccharide has been successfully reconstituted in a non-pathogenic species, M. bovis BCG, by introducing the necessary transferase and methyltransferase genes from M. leprae. internationaltextbookofleprosy.org
| Gene Product | Putative Function | Gene Locus (M. leprae) |
| Glucosyltransferase | Adds glucose to the disaccharide | ML2348 |
| Methyltransferase | Methylates 3-position of glucose | ML2346 or ML2347 |
| Methyltransferase | Methylates 6-position of glucose | ML2346 or ML2347 |
In the broader context of mycobacteria, the biosynthesis of MGLPs also involves specific methyltransferases. elifesciences.org For instance, the gene Rv3030 in M. tuberculosis is thought to encode the O-methyltransferase responsible for the 6-O-methylation of the glucose units in MGLPs. The initial step in MGLP biosynthesis involves a glucosyl-3-phosphoglycerate synthase (GpgS), which is encoded by the Rv1208 gene in M. tuberculosis. These pathways, while distinct from PGL-I synthesis, further illustrate the importance of enzymatic methylation of glucose in mycobacterial physiology.
Chemical Synthesis and Advanced Derivatization Strategies
Historical Development of Synthetic Methodologies for 3,6-Di-O-methylglucose
The initial syntheses of this compound were pioneered in the early to mid-20th century. These early methods were often characterized by their numerous steps, leading to complexity and high costs. google.com
One of the first syntheses was reported by Bell et al. in 1936. Their approach involved treating 1,2-O-isopropylidene-3-O-methyl-6-O-p-tolylsulfonyl-α-D-glucofuranose with sodium methoxide. google.com Another early method by the same group involved the methylation of 1,2-O-isopropylidene-α-D-glucofuranose-5-nitrate. google.com These foundational syntheses, while groundbreaking, laid bare the challenges of selective methylation.
Later, Gigg and coworkers developed alternative routes. In 1966, they reported a synthesis via the methylation of 5-O-benzyl-1,2-O-isopropylidene-D-glucofuranose. google.com In 1985, they synthesized the compound starting from 5-O-allyl-1,2-O-isopropylidene-3-O-methyl-α-D-glucofuranose. google.com
A significant advancement aimed at simplifying these complex procedures was the development of a more practical method starting from the readily available D-glucurono-6,3-lactone. google.com This approach involved converting the lactone into its 1,2-O-isopropylidene derivative, followed by protection of the 5-OH group. google.com Reduction of the lactone and subsequent methylation yielded the desired 3,6-di-O-methyl derivative after hydrolysis. google.com This method represented a move towards more efficient and less cumbersome synthetic pathways.
| Method/Pioneer | Year | Key Starting Material/Intermediate | Key Reaction Step | Reference |
|---|---|---|---|---|
| Bell, et al. | 1936 | 1,2-O-isopropylidene-3-O-methyl-6-O-p-tolylsulfonyl-α-D-glucofuranose | Treatment with sodium methoxide | google.com |
| Gigg, et al. | 1966 | 5-O-benzyl-1,2-O-isopropylidene-D-glucofuranose | Methylation | google.com |
| Gigg, et al. | 1985 | 5-O-allyl-1,2-O-isopropylidene-3-O-methyl-α-D-glucofuranose | Methylation and deprotection | google.com |
| Described in Patent US4835264A | 1989 | D-glucurono-6,3-lactone | Protection, reduction, methylation, hydrolysis | google.com |
Contemporary Approaches for Chemoenzymatic and De Novo Synthesis
Modern synthetic chemistry offers more sophisticated tools for carbohydrate synthesis. Chemoenzymatic and de novo strategies provide powerful alternatives to classical methods, often affording higher selectivity and yields under milder conditions. mdpi.comresearchgate.netescholarship.org
De novo synthesis involves the construction of carbohydrate molecules from simple, achiral, non-carbohydrate starting materials. mdpi.comnih.gov This approach offers the flexibility to create both natural and unnatural sugars, including L-sugars which are often inaccessible from natural sources. nih.gov A notable example is the palladium-catalyzed glycosylation reaction, which can stereospecifically convert substituted pyranones into glycosides, providing a pathway to various sugar derivatives. nih.gov
A primary challenge in oligosaccharide synthesis is the controlled, stereoselective formation of the glycosidic bond. acs.orgnih.gov The outcome of a glycosylation reaction can be highly dependent on the donor, acceptor, protecting groups, and reaction conditions. nih.gov To address this, chemists have developed robust strategies to favor the formation of either α- or β-linkages.
Neighboring Group Participation: Ester-based protecting groups at the C-2 position of a glycosyl donor can participate in the reaction to form a stable intermediate (e.g., an oxocarbenium ion), which blocks one face of the molecule and directs the incoming acceptor to the opposite face, typically resulting in a 1,2-trans glycosidic linkage (e.g., β-glycosides in the glucose series). nih.gov
Non-Participating Groups and Additives: To form 1,2-cis linkages (e.g., α-glycosides in the glucose series), non-participating protecting groups like benzyl (B1604629) ethers are used at C-2. acs.orgnih.gov The stereochemical outcome is then controlled by other factors, including the use of specific additives. For example, the combination of N-iodosuccinimide (NIS) and trimethylsilyl (B98337) triflate (TMSOTf) with additives like N,N-dimethylformamide (DMF) can promote the formation of α-glucosidic linkages. acs.org
Reagent-Controlled Glycosylation: Advanced strategies aim to make stereoselectivity dependent on the activating reagents rather than the substrates. By using a single type of glycosyl donor, the reaction can be steered towards either α- or β-products by choosing a specific combination of activators and additives, tuned to the reactivity of the acceptor alcohol. acs.orgnih.gov
Protecting groups are fundamental to the multi-step synthesis of complex molecules like this compound. researchgate.netorganic-chemistry.orgwiley-vch.de Their role is to temporarily mask reactive functional groups, allowing chemical modifications to be directed to specific sites on the carbohydrate ring. organic-chemistry.org For the synthesis of this compound, the hydroxyl groups at C-1, C-2, and C-4 must be protected to allow for the selective methylation of the hydroxyls at C-3 and C-6.
Common Protecting Groups:
Benzyl ethers (Bn): Widely used due to their stability under a variety of reaction conditions and their ease of removal by catalytic hydrogenolysis. nih.gov They are considered "non-participating" groups. wiley-vch.de
Acetal (B89532) Groups (e.g., Isopropylidene, Benzylidene): Often used to protect diols. For example, 4,6-O-benzylidene acetal is commonly used to protect the C-4 and C-6 hydroxyls simultaneously, after which the C-6 position can be selectively deprotected for methylation. wiley-vch.denih.gov
Ester Groups (e.g., Acetyl, Benzoyl): These are "participating" groups when placed at C-2, promoting β-glycosylation. They are typically removed under basic conditions (saponification). nih.gov
Orthogonal Protection Strategy: This involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions. organic-chemistry.org For example, a molecule might contain a silyl (B83357) ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an acetate (B1210297) ester (removed by base), allowing for sequential deprotection and modification of specific hydroxyl groups.
Armed-Disarmed Strategy: This concept exploits the electronic effects of protecting groups on the reactivity of a glycosyl donor. wiley-vch.de Donors with electron-donating benzyl ethers ("armed") are more reactive than those with electron-withdrawing acyl groups ("disarmed"). This reactivity difference allows for the selective activation of an armed donor in the presence of a disarmed acceptor. wiley-vch.de
| Protecting Group Type | Examples | Key Characteristics | Typical Removal Conditions | Reference |
|---|---|---|---|---|
| Ethers | Benzyl (Bn), p-Methoxybenzyl (PMB) | Stable, non-participating. PMB is more easily cleaved. | Catalytic hydrogenolysis (e.g., Pd/C, H₂); Oxidative cleavage for PMB (e.g., DDQ, CAN). | researchgate.netnih.gov |
| Esters | Acetyl (Ac), Benzoyl (Bz) | Participating group at C-2 (promotes β-linkage), electron-withdrawing ("disarming"). | Basic hydrolysis (e.g., NaOMe in MeOH). | nih.gov |
| Cyclic Acetals/Ketals | Benzylidene acetal, Isopropylidene ketal | Protects vicinal diols (e.g., 1,2- or 2,3-) or 1,3-diols (e.g., 4,6-). Can be regioselectively opened. | Acidic hydrolysis; Reductive opening for benzylidene (e.g., NaCNBH₃). | wiley-vch.denih.gov |
| Silyl Ethers | tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS) | Bulky groups that can selectively protect primary hydroxyls (C-6). | Fluoride ion source (e.g., TBAF). | nih.gov |
Stereoselective Glycosylation Strategies
Synthesis of Analogs and Conjugates for Biochemical Probes
This compound is a key antigenic determinant, particularly in the context of the phenolic glycolipid-I (PGL-I) from Mycobacterium leprae, the causative agent of leprosy. google.com To study its biological role and utilize it for diagnostic purposes, synthetic analogs and conjugates are prepared.
To elicit an immune response or to be used in immunoassays like ELISA, small carbohydrate haptens like this compound must be conjugated to a large carrier molecule, typically a protein such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA). researchgate.netresearchgate.net The resulting molecules are known as neoglycoconjugates.
The synthesis involves first preparing a derivative of the carbohydrate that contains a linker arm with a reactive functional group at its terminus. This linker, or spacer, is attached to the anomeric carbon of the sugar. The terminal group of the linker (e.g., an amine, carboxylic acid, or azide) is then used to covalently attach the sugar to the carrier protein. researchgate.netresearchgate.net For example, a disaccharide containing this compound was synthesized with a linker that was converted to an acyl-azide intermediate, which then readily coupled to the amine groups on BSA. researchgate.net These neoglycoconjugates have proven to be highly active and specific in the serodiagnosis of leprosy. researchgate.netilsl.br
To serve as biochemical probes for studying carbohydrate-protein interactions or for use in detection assays, this compound and its containing oligosaccharides can be functionalized with various labels. researchgate.net
Spacers and Linkers: Synthesizing the carbohydrate as a glycoside with a functionalized aglycone (the non-sugar part) is a common strategy. "Janus" aglycones, such as 4-(2-azidoethoxy)phenyl (AEP), are particularly useful as they can serve as a temporary protecting group during synthesis and later be modified for conjugation. researchgate.net The azide (B81097) group in the AEP spacer allows for straightforward attachment of labels via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) or reduction to an amine for other forms of coupling.
Labels: Common labels that can be attached include:
Fluorescent Dyes: For use in fluorescence microscopy or flow cytometry.
Biotin (B1667282): For high-affinity binding to streptavidin, which can be conjugated to enzymes or reporters for use in a wide range of detection assays. researchgate.net
Affinity Tags: To facilitate the purification of carbohydrate-binding proteins.
These functionalized derivatives act as probes to detect and analyze the binding of lectins, antibodies, and other carbohydrate-binding proteins, providing valuable insights into biological recognition events. researchgate.netnih.gov
| Derivative Type | Functional Group/Label | Synthetic Strategy | Application | Reference |
|---|---|---|---|---|
| Neoglycoconjugate | Bovine Serum Albumin (BSA) | Coupling a linker-equipped sugar to lysine (B10760008) residues on the protein. | Antigen for immunoassays (e.g., ELISA for leprosy diagnosis). | researchgate.netresearchgate.net |
| Functionalized Aglycone | 4-(2-azidoethoxy)phenyl (AEP) spacer | Glycosylation with the AEP aglycone. | Provides an azide handle for "click chemistry" to attach probes. | researchgate.net |
| Biotinylated Probe | Biotin | Coupling a biotin derivative to a linker on the sugar. | High-affinity detection and analysis of lectins and antibodies. | researchgate.net |
| Fluorescent Probe | Fluorescent dye (e.g., coumarin) | Attaching a fluorescent molecule to a functionalized sugar analog. | Visualization and tracking in biological systems (e.g., cell imaging). | mdpi.com |
Structural Elucidation and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules, including carbohydrates like 3,6-di-O-methylglucose. solubilityofthings.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. solubilityofthings.commdpi.com
One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental structural information.
¹H NMR Spectroscopy : The ¹H NMR spectrum provides details on the number of chemically non-equivalent protons and their immediate electronic environment. For this compound, characteristic signals include those for the anomeric proton, the methoxy (B1213986) group protons, and the protons on the glucopyranose ring. The chemical shifts (δ) of these protons are influenced by the presence of the methyl groups at the C-3 and C-6 positions. For instance, the protons of the two methoxy groups would appear as distinct singlets. In some cases, specific proton signals can be identified; for example, in a study of a related compound, the 3-O-methyl group protons appeared as a singlet at δH 3.92. mdpi.com The coupling constants (J-values) between adjacent protons, observed in the multiplicity of the signals (e.g., doublets, triplets), are invaluable for determining the relative stereochemistry of the sugar ring.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In this compound, distinct signals are expected for each of the six carbons of the glucose ring and the two methyl carbons. The chemical shifts of C-3 and C-6 are significantly affected by methylation compared to unsubstituted glucose. For example, the signal for a C-3 atom bearing a methyl group is typically deshielded and appears at a higher chemical shift (e.g., δC 85.2) compared to an unmethylated C-3. mdpi.com The anomeric carbon (C-1) signal is particularly informative and its chemical shift can help determine the α- or β-configuration of the glycosidic bond. researchgate.net
Table 1: Representative NMR Data for Methylated Glucose Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 3.92 | s | 3-O-CH₃ |
| ¹³C | 102.2–104.7 | Anomeric Carbons (C-1) | |
| ¹³C | 85.2 | C-3 (methylated) | |
| ¹³C | 60.7 | O-CH₃ |
Note: This table presents illustrative data from related compounds and may not be the exact values for this compound. Actual chemical shifts can vary based on solvent and other experimental conditions. mdpi.commdpi.comsigmaaldrich.com
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is essential for unambiguously assigning the signals from 1D spectra and determining the connectivity of atoms. researchgate.netlibretexts.org
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. princeton.edu This allows for the tracing of the proton network within the glucose ring, confirming the sequence of protons from H-1 to H-6.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.edu This is a crucial step in assigning the ¹³C NMR spectrum based on the already assigned ¹H spectrum. For this compound, it would definitively link the methoxy proton signals to their corresponding methyl carbon signals and each ring proton to its respective ring carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. princeton.edu This is particularly powerful for identifying glycosidic linkages and the positions of substituents. In the context of a larger molecule containing a this compound residue, an HMBC experiment would show a correlation between the anomeric proton (H-1) of the adjacent sugar and the carbon at the linkage point of the this compound unit. Furthermore, it would show correlations between the methoxy protons and C-3, and the other methoxy protons and C-6, confirming the positions of methylation. nih.gov
One-Dimensional NMR (1H and 13C) Applications
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. savemyexams.comcabidigitallibrary.org When coupled with gas chromatography (GC), it becomes a potent tool for separating and identifying components in a mixture. uni-halle.demdpi.com
Methylation analysis is a cornerstone technique for determining the glycosidic linkages in polysaccharides. researchgate.netnih.gov The process involves permethylating all free hydroxyl groups of a polysaccharide, followed by hydrolysis of the glycosidic bonds. The resulting partially methylated monosaccharides, such as this compound, are then typically reduced to their corresponding alditols and acetylated to form partially methylated alditol acetates (PMAAs). uni-halle.demdpi.com
These volatile PMAA derivatives are then separated and identified by GC-MS. mdpi.commdpi.com The identity of each PMAA reveals the original linkage position of that monosaccharide unit within the polysaccharide. For example, the detection of 1,2,4,5-tetra-O-acetyl-3,6-di-O-methyl-D-glucitol after this procedure would indicate the presence of a (1→2, 1→4, or 1→5)-linked glucose residue that was methylated at positions 3 and 6 in the original polymer. The presence of this compound as a product of this analysis points to it being a terminal, non-reducing end group in a polysaccharide. nih.govjournals.co.za
The mass spectrum of a compound provides a unique fragmentation pattern, which acts as a molecular fingerprint. libretexts.orgmsu.edu In GC-MS analysis of PMAAs, the electron ionization (EI) mass spectra show characteristic fragment ions that allow for the definitive identification of the original substitution pattern. The fragmentation primarily occurs at the C-C bonds of the alditol chain. msu.edu The masses of the resulting fragments reveal the locations of the O-acetyl and O-methyl groups, thereby confirming the original linkage and methylation sites.
For instance, the mass spectrum of a derivatized methylated hexose (B10828440) will exhibit specific ions that can differentiate between isomers like 3-O-methylhexose and 4-O-methylhexose. mdpi.com While specific fragmentation data for this compound derivatives is highly detailed, the general principle relies on identifying fragment ions that retain the methyl groups and those that are formed by cleavage adjacent to the methoxy-substituted carbons.
Table 2: Key Techniques in the Structural Analysis of this compound
| Technique | Information Provided |
| ¹H NMR | Proton environment, stereochemistry |
| ¹³C NMR | Carbon skeleton, substitution positions |
| COSY | ¹H-¹H spin coupling network |
| HSQC | Direct ¹H-¹³C correlations |
| HMBC | Long-range ¹H-¹³C correlations, linkage analysis |
| GC-MS | Separation and identification of derivatives, linkage analysis |
| MS Fragmentation | Molecular weight, structural fingerprint |
Methylation Analysis for Glycosidic Linkage Determination
Advanced Chromatographic Techniques for Separation and Quantification
Chromatography is essential for the separation and purification of carbohydrates and their derivatives from complex mixtures. nih.govresearchgate.net
Advanced chromatographic techniques are employed for both the preparative separation of this compound and its quantitative analysis. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful method for the direct analysis of carbohydrates without derivatization. thermofisher.comlcms.cz It offers high resolution and sensitivity for separating isomeric monosaccharides, including methylated derivatives. lcms.cz
For quantitative analysis, Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is widely used. mdpi.comavma.org After derivatization to volatile compounds like PMAAs or trimethylsilyl (B98337) ethers, GC can effectively separate different methylated sugars. cabidigitallibrary.orgnih.gov Quantification is achieved by comparing the peak areas to those of known standards. Methods have been developed and validated for the precise quantification of various sugars, including 3-O-methylglucose, in biological samples using GC-MS, demonstrating high precision with low coefficients of variation. avma.orgnih.gov Flash chromatography can also be utilized as a rapid and inexpensive method for preparative separations when high resolution is not strictly necessary. units.it
High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of carbohydrates, including their methylated derivatives. clemson.educore.ac.uk The polarity of this compound allows for its effective separation using various HPLC modes.
Reverse-phase (RP) HPLC is a common method for analyzing methylated glucose compounds. sielc.com For instance, 3-O-methylglucose can be analyzed on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com To enhance detection, especially for compounds lacking a strong chromophore, derivatization is often employed. A prevalent method involves labeling the reducing sugar with 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for sensitive UV or Diode Array Detection (DAD). clemson.eduresearchgate.net This derivatization has been successfully applied to quantify various monosaccharides and oligosaccharides. clemson.eduresearchgate.net
Another powerful HPLC approach is high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD). This technique is particularly well-suited for the direct analysis of underivatized carbohydrates. A study demonstrated the separation of a mixture of ten carbohydrates, including 3-O-methylglucose, on a Dionex CarboPac PA20 column using a potassium hydroxide (B78521) gradient. thermofisher.com
The choice of detector is critical. While UV/DAD is effective for derivatized sugars, an Evaporative Light Scattering Detector (ELSD) can be used for underivatized compounds, offering a response proportional to the mass of the analyte. researchgate.net For unequivocal identification, coupling HPLC with mass spectrometry (MS) provides molecular weight and fragmentation data, confirming the identity of the separated peaks. tandfonline.comnih.gov
Table 1: HPLC Methods for the Analysis of Methylated Glucose Derivatives
| HPLC Mode | Column | Mobile Phase/Gradient | Detector | Analyte(s) | Reference(s) |
| Reverse-Phase | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS | 3-O-Methylglucose | sielc.com |
| HPAE | Dionex CarboPac PA20 | 10-35 mM KOH gradient | PAD | 3-O-Methylglucose & other carbohydrates | thermofisher.com |
| Reverse-Phase | Hypersil ODS-2 | Acetonitrile/Water gradient | DAD, ESI-MS | NMP-derivatized carbohydrates | tandfonline.com |
| Reverse-Phase | Eclipse Plus C18 | Acetonitrile/Buffer | DAD, ELSD | PMP-derivatized glucose | core.ac.uk |
This table is interactive. Click on the headers to sort.
Thin-Layer Chromatography (TLC) in Analytical Procedures
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the separation and preliminary identification of carbohydrates and their derivatives. rjpbcs.comsigmaaldrich.com The separation on a TLC plate, typically coated with silica (B1680970) gel or alumina, depends on the differential partitioning of the analytes between the stationary phase and the mobile phase. savemyexams.com
For methylated sugars, various solvent systems can be employed to achieve separation. A patent for the synthesis of 3,6-di-O-methyl-D-glucose reports using a benzene-methanol (3:1) solvent system, where the synthesized compound showed the same mobility as an authentic sample. google.com The separation of different di-O-methylglucose isomers, along with other methylated sugars, has been demonstrated on silica gel plates. researchgate.net For instance, a system can differentiate between 2,3-, 2,4-, and other di-O-methylglucose isomers based on their Rf values. researchgate.net
Visualization of the separated spots for colorless compounds like this compound requires specific spray reagents. Common reagents for sugars include p-anisidine (B42471) hydrochloride, which gives distinct colors for different types of sugars (e.g., green-brown for aldohexoses), and aniline (B41778) phthalate. epfl.ch An orcinol-sulfuric acid spray is also widely used for visualizing carbohydrates on TLC plates. researchgate.net
Table 2: TLC Systems for Separation of Methylated Sugars
| Stationary Phase | Mobile Phase | Visualization Reagent | Application | Reference(s) |
| Silica Gel | Benzene-Methanol (3:1) | Not specified | Identification of 3,6-di-O-methyl-D-glucose | google.com |
| Silica Gel | Methyl ethyl ketone - water azeotrope | Not specified | Separation of methyl ethers of arabinose | cdnsciencepub.com |
| Silica Gel | 1-Propanol:Water (7:2) | Not specified | Analysis of methyl esters of pectate | researchgate.net |
| HPTLC Plate | Methyl acetate (B1210297):chloroform:methanol:1-propanol:aq. KCl | Orcinol-sulfuric acid | Analysis of acidic oligosaccharides | researchgate.net |
This table is interactive. Click on the headers to sort.
Complementary Spectroscopic and Degradation Techniques
While chromatography separates components, spectroscopy and chemical degradation provide the detailed structural information necessary for unambiguous characterization.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. savemyexams.com For a compound like this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its structural features. spectroscopyonline.com
The presence of hydroxyl (O-H) groups, which are still present at the C-2 and C-4 positions, will result in a strong, broad absorption band in the region of 3500-3300 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations from the methyl groups and the glucose ring backbone typically appear between 3000 and 2800 cm⁻¹. researchgate.net The region from approximately 1200 to 1000 cm⁻¹ is particularly significant as it contains the C-O stretching vibrations of both the alcohol and ether functionalities, creating a complex and fingerprint-like pattern. spectroscopyonline.compg.edu.pl The presence of methyl groups is also indicated by specific C-H bending frequencies around 1450 cm⁻¹ and 1375 cm⁻¹. glycodata.org Analysis of the IR spectrum of a phenolic glycolipid from M. leprae containing this compound helped in its initial characterization. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Expected Intensity | Reference(s) |
| O-H (Alcohol) | Stretching | 3500 - 3300 | Strong, Broad | spectroscopyonline.comlibretexts.org |
| C-H (Alkyl, Methyl) | Stretching | 3000 - 2800 | Medium to Strong | researchgate.net |
| C-H (Methyl) | Bending | ~1450, ~1375 | Medium | glycodata.org |
| C-O (Ether & Alcohol) | Stretching | 1200 - 1000 | Strong, Complex | spectroscopyonline.compg.edu.pl |
This table is interactive. Click on the headers to sort.
Selective Chemical Degradation (e.g., Periodate (B1199274) Oxidation, Smith Degradation)
Selective chemical degradation methods are powerful for determining the positions of linkages and substitutions in carbohydrates.
Periodate Oxidation involves the cleavage of vicinal diols (hydroxyl groups on adjacent carbons) by sodium metaperiodate (NaIO₄). researchgate.net In this compound, the hydroxyl groups are at C-2 and C-4. Since these are not on adjacent carbons, the ring itself is resistant to periodate cleavage. However, when this compound is a terminal residue in a polysaccharide, the vicinal diols at C-2 and C-3 of an adjacent, unsubstituted sugar unit would be cleaved. The consumption of periodate and the products formed (such as formic acid and formaldehyde) provide information about the structure. rsc.orgcerealsgrains.org For example, the liberation of formaldehyde (B43269) is indicative of a primary hydroxyl group adjacent to another hydroxyl group, which is not the case for the C-6 position in this compound as it is methylated. rsc.org Studies on various partially methylated glucoses have shown that the rate and extent of periodate oxidation can provide useful qualitative data. rsc.orgrsc.org
Smith Degradation is a multi-step procedure that provides more detailed structural information. su.se It involves three sequential reactions:
Periodate Oxidation: As described above, cleaving vicinal diols. su.se
Reduction: The resulting aldehydes are reduced to alcohols using a reducing agent like sodium borohydride (B1222165) (NaBH₄). su.se
Mild Acid Hydrolysis: The acyclic acetal (B89532) linkages formed in the oxidized and reduced portions of the molecule are selectively hydrolyzed, leaving the original glycosidic linkages of the resistant residues intact. su.se
When a polysaccharide containing this compound residues is subjected to Smith degradation, the residues that are susceptible to periodate will be degraded, while the this compound units, being resistant to periodate cleavage between C-2 and C-4, would be expected to survive, depending on the structure of the adjacent residues. avocadosource.comjournals.co.za Analysis of the products after Smith degradation, often by methylation analysis and chromatography, can reveal the sequence of sugar residues. avocadosource.comcdnsciencepub.comtandfonline.com For instance, if a this compound unit is linked at its C-1 position to a sugar that is subsequently degraded, the this compound might be released, or it could remain part of a smaller oligosaccharide fragment, providing crucial information about its position within the larger structure. avocadosource.comtandfonline.com
Research Applications in Biological Systems and Mechanisms
Investigation of Glucose Transport Mechanisms
The study of glucose transport across cell membranes is fundamental to understanding cellular metabolism in both healthy and diseased states. Modified glucose molecules, which can be transported into the cell but are not readily metabolized, are crucial tools in this area of research.
Methylated glucose analogs are frequently employed to study the kinetics and mechanisms of glucose transporter (GLUT) proteins. While the compound 3-O-methylglucose is widely documented as a non-metabolizable glucose analog that is transported by GLUTs but not phosphorylated by hexokinase, specific literature detailing the use of 3,6-Di-O-methylglucose for this purpose is limited. uvm.edumdpi.com The principle of using such analogs is that their uptake reflects the transport step, independent of subsequent metabolic pathways. researchgate.net Studies on various GLUT isoforms, such as GLUT1, have characterized their transport activity using 3-O-methylglucose. nih.gov The lack of extensive phosphorylation allows these analogs to equilibrate across the cell membrane, providing a measure of the transporter's activity and capacity. grafiati.com
A primary challenge in metabolic studies is to separate the initial transport of glucose into the cell from its subsequent phosphorylation and entry into glycolysis. Non-metabolizable analogs are instrumental in overcoming this challenge. By measuring the uptake of an analog like 3-O-methylglucose, researchers can isolate and quantify the transport step mediated by proteins such as GLUT1 and GLUT4. nih.govub.edu This is because, unlike glucose, the analog is not trapped intracellularly by phosphorylation, allowing for a clearer assessment of the transport kinetics. researchgate.net While this is a well-established technique with analogs like 3-O-methylglucose, direct evidence and specific data for the widespread application of this compound in distinguishing glucose uptake from metabolism are not prominent in available research.
Utilization as a Non-Metabolizable Glucose Analog in Cellular Studies
Role in Microbial Pathogenesis and Immunological Research Models
The most significant and well-documented application of this compound is in the field of microbial pathogenesis, particularly in relation to Mycobacterium leprae, the bacterium that causes leprosy.
The cell wall of M. leprae contains a unique and highly antigenic molecule known as Phenolic Glycolipid-I (PGL-I). oup.com The antigenicity of PGL-I is conferred by a specific trisaccharide attached to its phenolic core. oup.comresearchgate.net Extensive research has identified the terminal sugar of this trisaccharide, 3,6-di-O-methyl-β-D-glucopyranose, as the primary and most specific antigenic determinant, or epitope. nih.govsigmaaldrich.com This terminal glucose derivative is a key feature that distinguishes M. leprae from many other mycobacteria. nih.gov The trisaccharide unit of PGL-I is composed of this compound linked to 2,3-di-O-methylrhamnose, which in turn is linked to 3-O-methylrhamnose. researchgate.netnih.govresearchgate.net The specificity of this epitope has been confirmed through epitope mapping studies using monoclonal antibodies, which showed that antibodies with strong reactivity to PGL-I recognize the intact, terminal this compound unit.
The discovery of the this compound epitope as a specific marker for M. leprae revolutionized the serodiagnosis of leprosy. Because PGL-I itself is a lipid and difficult to use in aqueous assays, researchers developed synthetic antigens. oup.com These synthetic constructs often incorporate the terminal disaccharide or the full trisaccharide of PGL-I, with the crucial this compound component, linked to a carrier protein like bovine serum albumin (BSA). nih.gov
These synthetic antigens have been successfully used in various serological tests, such as enzyme-linked immunosorbent assays (ELISAs), to detect IgM antibodies against PGL-I in the serum of leprosy patients. nih.gov The levels of these antibodies generally correlate with the bacterial load, making these tests particularly useful for diagnosing and monitoring patients with the more infectious, multibacillary forms of leprosy. nih.gov The development of simplified "spot" tests and lateral flow assays using these synthetic antigens has provided valuable tools for leprosy control programs, especially in endemic areas. tandfonline.com
Table 1: Application of this compound in Leprosy Diagnostics
| Diagnostic Application | Key Feature of this compound | Assay Type | Reference |
|---|---|---|---|
| Serodiagnosis of Leprosy | Specific epitope of M. leprae's PGL-I antigen | ELISA, Lateral Flow Assay | nih.govtandfonline.com |
| Monitoring household contacts | Marker for exposure to M. leprae | Serological tests | nih.gov |
Characterization of Specific Epitopes in Mycobacterial Antigens
Enzymatic Interactions and Substrate Specificity Studies
The study of how enzymes recognize and process their substrates is crucial for understanding biochemical pathways and for designing enzyme inhibitors. Methylation of sugars can significantly alter their interaction with enzymes.
Analysis of Interactions with Glucose Transporters and Related Enzymes
While direct interactions of isolated this compound with classical glucose transporters (e.g., GLUT family) are not documented, its role as part of the PGL-I molecule in binding to host cell surface receptors is well-established. These receptors, which bind the glycosidic portion of PGL-I, function as crucial mediators of cellular entry and signaling, and can be considered related enzymatic or receptor systems in the context of host-pathogen interaction.
The terminal trisaccharide of PGL-I, which is capped by this compound, is the primary determinant for these interactions. researchgate.net Key findings include:
Complement Receptor 3 (CR3): PGL-I on the surface of mycobacteria targets the lectin domain of Complement Receptor 3 (CR3, also known as integrin αMβ2) on phagocytic cells like macrophages, dendritic cells (DCs), and polymorphonuclear neutrophils (PMNs). frontiersin.orgnih.gov This interaction facilitates the uptake of the bacteria. nih.gov The engagement of CR3 by PGL-I is a critical step that allows the pathogen to enter host cells while modulating the subsequent immune response. frontiersin.orgnih.gov
Mannose Receptor (CD206): In Schwann cells, the glial cells of the peripheral nervous system, PGL-I is essential for bacterial adhesion and internalization. plos.org Mycobacteria expressing PGL-I induce the expression of the endocytic mannose receptor (MR/CD206) in these cells. plos.org Blocking this receptor has been shown to decrease bacterial entry and survival, indicating its importance in the neural invasion characteristic of leprosy. plos.org
Signaling Cascades: The binding of PGL-I to these receptors is not a passive entry mechanism. For instance, the interaction with CR3 activates the Syk tyrosine kinase, which in turn induces the calcineurin-dependent nuclear translocation of the transcription factor NFATc. frontiersin.org This signaling cascade rewires the innate immune response, altering cytokine production to the bacterium's advantage. frontiersin.org
These interactions highlight how the this compound-containing trisaccharide acts as a molecular key to engage specific host cell machinery, a process fundamental to the lifecycle of M. leprae.
Complex Formation with Biomolecules (e.g., fatty acids, coenzyme A)
The most significant and defining complex formation involving this compound is its covalent linkage within the structure of Phenolic Glycolipid-I (PGL-I). PGL-I is an amphipathic molecule, inherently a complex of a sugar moiety and a lipid tail.
The structure of PGL-I consists of:
A Trisaccharide Core: A unique trisaccharide with the terminal non-reducing end being 3,6-di-O-methyl-β-D-glucose. nih.govinternationaltextbookofleprosy.com The full structure is 3,6-di-O-methyl-β-D-glucopyranosyl-(1→4)-2,3-di-O-methyl-α-L-rhamnopyranosyl-(1→2)-3-O-methyl-α-L-rhamnopyranose. internationaltextbookofleprosy.commdpi.com
A Phenolic Lipid Tail: This sugar unit is glycosidically linked to a phenolic phthiocerol that is esterified with long-chain, multi-methyl-branched fatty acids known as mycocerosic acids. nih.gov
This entire glycolipid molecule represents a stable, naturally occurring complex between a carbohydrate (containing this compound) and lipids (fatty acids). The extreme lipophilicity conferred by the phthiocerol dimycocerosyl component, combined with the antigenicity of the terminal sugar, is central to its biological function. researchgate.net The specific structure of this complex is what allows it to integrate into the mycobacterial cell wall and interact with the host cell environment. binasss.sa.cr
Below is a table summarizing the components of the PGL-I complex.
| Component Category | Specific Molecule/Sub-unit | Key Features | Reference |
| Carbohydrate | Trisaccharide | Composed of 3-O-methylrhamnose, 2,3-di-O-methylrhamnose, and this compound. nih.gov | nih.govnih.gov |
| This compound | Terminal sugar at the non-reducing end; a key part of the antigenic determinant. researchgate.netilsl.br | researchgate.netilsl.br | |
| Lipid | Phenolic Phthiocerol | A long-chain diol with a phenol (B47542) group to which the trisaccharide is attached. nih.gov | nih.gov |
| Mycocerosic Acids | Tetramethyl-branched fatty acids (e.g., C30, C32, C34) esterified to the phthiocerol backbone. nih.gov | nih.gov |
Application in Carbohydrate Metabolism Research as a Mechanistic Probe
While not a probe for general carbohydrate metabolism in the classical sense, this compound, as part of PGL-I, serves as a powerful mechanistic probe to investigate the intricate cellular and molecular processes of mycobacterial pathogenesis and the host immune response.
Researchers have utilized PGL-I and engineered bacterial strains expressing it to dissect specific biological pathways:
Probing Host-Pathogen Interactions: The use of recombinant M. bovis BCG engineered to express M. leprae PGL-I has been a key tool. nih.govplos.org By comparing the interactions of PGL-I-expressing and non-expressing BCG with host cells, scientists have been able to specifically attribute functions to PGL-I, such as its role in promoting phagocytosis via CR3 and dampening inflammatory responses. nih.gov This approach effectively uses the this compound-containing glycolipid as a probe to understand the molecular basis of immune evasion.
Investigating Immune Modulation: Purified PGL-I has been used in vitro to study its effect on immune cells. These studies have shown that it can suppress the release of pro-inflammatory cytokines from human monocytes. ilsl.br This demonstrates its utility as a probe to explore the mechanisms of immunosuppression in lepromatous leprosy.
Elucidating Nerve Damage Mechanisms: Given the tropism of M. leprae for Schwann cells, PGL-I has been used as a probe to understand the mechanisms of nerve damage in leprosy. plos.orgmdpi.com Studies using PGL-I-producing mycobacteria on Schwann cell cultures have revealed that the glycolipid is critical for adhesion and invasion and that it triggers metabolic and phenotypic changes in the host cell that favor bacterial persistence. plos.org
Mapping Antigenic Epitopes: Synthetic versions of the PGL-I trisaccharide and its fragments, containing this compound, have been used as probes in immunological assays (like ELISA) to map the binding sites of monoclonal antibodies. ilsl.br This has been crucial for developing serological tests for leprosy and for understanding the basis of its antigenicity. researchgate.net
These applications underscore the value of this compound, within its natural molecular context, as a specialized tool for research into infectious diseases and immunology.
Computational and Theoretical Studies
Molecular Modeling and Dynamics Simulations of 3,6-Di-O-methylglucose and its Glycoconjugates
Molecular modeling and molecular dynamics (MD) simulations have become powerful techniques for exploring the conformational landscape and dynamic behavior of carbohydrates and their conjugates. researchgate.net These methods allow researchers to model the movement of atoms over time, providing a detailed picture of molecular flexibility, solvent interactions, and binding events.
For methylated glucose derivatives, MD simulations, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, are used to study their solution structures. For instance, a study on 6-O-methylated glucopyranosides utilized MD simulations with the GROMOS carbohydrate force field to investigate the conformation of the exocyclic torsion angle (ω). The simulations revealed that 6-O-methylation has only a marginal effect on this particular torsion angle. Such studies help in validating and refining the force fields used for carbohydrate simulations, ensuring their accuracy for predictive modeling. The free energy of solvation, a key parameter in understanding how a molecule behaves in a biological environment, can also be calculated. For example, the difference in solvation free energy (ΔΔGs) between a non-methylated and a methylated carbohydrate can be determined through thermodynamic cycles in simulations, quantifying the effect of the methyl group on the molecule's hydrophobicity.
Furthermore, MD simulations are instrumental in studying the interaction of glycoconjugates with biological targets, such as transporters. All-atom MD simulations have been employed to examine the transport of glycoconjugate drugs through glucose transporters like GLUT1. acs.org These simulations can characterize the specific interactions between the sugar moiety and key amino acid residues within the transporter at different stages of the transport cycle, including recognition, translocation, and release. acs.org This provides atomic-scale insights that can facilitate the rational design of targeted drug delivery systems. acs.org
Table 1: Molecular Modeling and Dynamics Simulation Parameters for Methylated Glucosides
| Parameter | Description | Example Application | Reference |
|---|---|---|---|
| Force Field | A set of parameters used to calculate the potential energy of a system of atoms. | GROMOS 56 carbohydrate force field used for simulating 6-O-methylated glucopyranosides. | |
| Solvation Model | Method to represent the solvent (e.g., water) in the simulation. | Explicit solvent molecules are included to accurately model hydration. | nih.gov |
| Simulation Time | The duration of the simulated molecular motion. | Long-time MD simulations are needed to explore the full conformational space of flexible glycodendrimers. | nih.gov |
| Conformational Analysis | Study of the different spatial arrangements (conformations) of a molecule. | Analysis of the exocyclic torsion angle (ω) in 6-O-methylated glucosides. | |
| Free Energy Calculation | Computation of thermodynamic quantities like the free energy of solvation or binding. | Calculating the difference in solvation free energy (ΔΔGs) upon methylation of a glucoside. |
Structure-Activity Relationship (SAR) Analyses for Designed Research Probes
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and chemical biology. It aims to understand how the chemical structure of a compound relates to its biological activity. beilstein-journals.org For a molecule like this compound, its specific methylation pattern defines its structure and, consequently, its function as a research probe. Research probes are molecules designed to investigate biological systems, and their utility depends on well-defined properties such as high affinity, specificity for a target, and a known mechanism of action. promega.co.uk
The methylation at positions 3 and 6 makes this compound distinct from glucose and other methylated derivatives like 3-O-methylglucose (3-OMG). 3-OMG is a well-known research probe used to study glucose transport. It is recognized and transported by glucose transporters (GLUTs) but is not significantly metabolized further. grafiati.combioscientifica.com This structural feature—methylation at the 3-position—allows it to compete with glucose for transport, making it an effective tool for measuring glucose uptake rates. grafiati.com
The addition of a second methyl group at the 6-position in this compound would further alter its interaction with biological targets. SAR studies on related molecules provide a framework for predicting these effects. For example, in a study of penta-O-galloyl-d-glucopyranose, a compound with antidiabetic properties, researchers synthesized various analogues to determine which structural features were essential for its activity. researchgate.net They found that the galloyl groups at positions 1, 2, 3, and 4 of the glucose core were critical, while the group at position 6 was not. researchgate.net This type of systematic structural modification and subsequent activity testing is the essence of SAR analysis.
In the context of this compound as a research probe, its activity would be defined by its ability to interact with specific proteins or participate in certain metabolic pathways. For example, its uptake and processing by different glucose transporters or enzymes would be compared to that of glucose, 3-O-methylglucose, and 6-O-methylglucose. The unique structure of this compound could make it a selective probe for a particular biological process. Its use in epitope mapping of monoclonal antibodies against Mycobacterium leprae's phenolic glycolipid-I (PGL-I) is an example of its application as a structural probe. In this context, the specific arrangement of the methyl groups on the sugar is critical for recognition by the antibodies, demonstrating a clear structure-activity (binding) relationship.
Table 2: Structure-Activity Relationship Principles Illustrated with Methylated Glucose Probes
| Structural Feature | Probe Example | Biological Activity/Application | SAR Principle | Reference |
|---|---|---|---|---|
| Methylation at C3 | 3-O-Methylglucose | Transport by GLUT transporters, but not metabolized. Used to probe glucose uptake. | The C3-hydroxyl is often crucial for recognition by glycolytic enzymes like hexokinase. Methylation at this position blocks metabolism while often preserving transport. | grafiati.combioscientifica.com |
| Methylation at C6 | 6-O-Methylglucose | May be transported but shows altered interaction with enzymes requiring the C6-hydroxyl. | Modification at the C6 position can impact interaction with enzymes and transporters, and can alter the molecule's hydrophobicity. | researchgate.net |
| Di-methylation at C3 and C6 | This compound | Used in epitope mapping for antibodies against PGL-I of M. leprae. | The combined methylation pattern creates a unique three-dimensional structure and electronic surface, leading to highly specific recognition by certain proteins (e.g., antibodies). | |
| No Methylation | D-Glucose | Transported and metabolized via glycolysis. | The natural substrate has the optimal structure for transport and subsequent enzymatic reactions in primary glucose metabolism. | grafiati.com |
Emerging Research Avenues and Future Perspectives
Development of Novel Synthetic Routes for Stereocomplex Glycans
The chemical synthesis of oligosaccharides containing 3,6-Di-O-methylglucose is a significant area of research, driven by the need for pure material for biological and diagnostic studies. google.com This methylated sugar is a critical component of the phenolic glycolipid I (PGL-I), an antigen highly specific to Mycobacterium leprae, the causative agent of leprosy. google.comnii.ac.jp The rarity and expense of isolating PGL-I from natural sources have spurred the development of synthetic alternatives. google.com
Early synthetic methods involved the treatment of 1,2,O-isopropylidene-3-O-methyl-6-O-p-tolylsulfonyl-α-D-glucofuranose with sodium methoxide. google.com More recent strategies focus on creating not just the monosaccharide but the entire trisaccharide found in PGL-I, or at least its terminal disaccharide, which retains significant antigenic activity. google.comnii.ac.jp
A major challenge in these syntheses is achieving the correct stereochemistry, particularly the formation of specific glycosidic bonds. kiesslinglab.comresearchgate.net For instance, research into synthesizing the disaccharide fragment of PGL-I has shown that the presence of a 2-O-methyl group on the adjacent rhamnose residue can hinder stereoselective control, leading to mixtures of anomers. nii.ac.jp Overcoming these challenges often requires complex protection group strategies and the exploration of novel glycosylation catalysts and reaction conditions to ensure the desired regio- and stereoselectivity. nii.ac.jpkiesslinglab.com The synthesis of neoglycoconjugates, where the sugar moiety is attached to a protein carrier like bovine serum albumin (BSA), represents another layer of synthetic complexity, aimed at creating tools for serological assays and immunological studies. researchgate.net
Advancements in High-Throughput Analytical Methodologies
The identification and quantification of this compound, often present in complex biological mixtures, has been made possible by a range of analytical techniques. Traditional methods include thin-layer chromatography (TLC) and gas chromatography (GC) of chemically modified derivatives, such as O-trimethylsilyl ethers or alditol acetates. google.comnii.ac.jp
More advanced and sensitive methods are now prevalent in glycobiology research. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful technique for analyzing carbohydrates without the need for derivatization. lcms.cz Capillary HPAE-PAD, in particular, offers high resolution and throughput, making it suitable for complex samples. thermofisher.com
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC/MS), is another cornerstone of modern analysis. nih.gov This combination allows for the separation of different glycoforms and their unambiguous identification based on mass-to-charge ratio and fragmentation patterns. These techniques were instrumental in determining the precise location of various acyl groups on 6-O-methylglucose-containing lipopolysaccharides (mGLPs) from Mycobacterium tuberculosis, a close relative of the molecule of interest. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also critical for the complete structural elucidation of complex glycans containing this sugar. nih.gov
Interactive Table: Analytical Methodologies for this compound
| Technique | Principle | Application in this compound Analysis | Key Findings/References |
| TLC | Separation based on differential partitioning between a stationary and a mobile phase. | Monitoring reaction progress and assessing purity of synthetic products. google.com | Used to confirm the mobility of synthetic 3,6-di-O-methyl-D-glucose against an authentic sample. google.com |
| GC / GC-MS | Separation of volatile compounds. MS allows for identification based on mass. | Analysis of methylated or acetylated sugar derivatives for structural determination. google.comnii.ac.jp | Used to identify O-trimethylsilyl derivatives and to determine the position of O-acetyl groups in related disaccharides. google.comnii.ac.jp |
| HPLC / LC-MS | High-resolution separation of compounds in a liquid phase. MS provides identification. | Analysis of complex glycolipids and purification of synthetic oligosaccharides. nih.govbiosynth.com | Crucial for identifying and locating acyl groups on mycobacterial lipopolysaccharides containing methylated glucose. nih.gov |
| HPAE-PAD | Anion-exchange separation of carbohydrates followed by electrochemical detection. | High-sensitivity analysis and quantification of underivatized carbohydrates in biological fluids. lcms.czthermofisher.com | Capable of resolving various monosaccharides, including 3-O-methylglucose, in urine samples for permeability studies. lcms.cz |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Complete structural elucidation of complex oligosaccharides and glycolipids. nih.gov | Used to confirm the structure of synthetic products and analyze the composition of complex mycobacterial glycolipids. nih.gov |
Exploration of New Biological Roles in Diverse Organisms
The most well-documented biological role of this compound is as a key antigenic determinant in Mycobacterium leprae. google.com It forms the terminal sugar of the species-specific phenolic glycolipid I (PGL-I), and its unique structure is recognized by the immune system of infected individuals. google.com This specificity makes PGL-I and its synthetic derivatives invaluable reagents for the serological diagnosis of leprosy. google.comnii.ac.jp
Research indicates that the biological significance of methylated sugars is not limited to M. leprae. 3,6-Di-O-methyl-D-glucose has also been identified as a terminal sugar in the cell wall of some gram-positive bacteria, including strains of Streptococcus pneumoniae and Staphylococcus aureus. biosynth.com Furthermore, related methylated glycans in other mycobacteria have important immunological functions. For example, 6-O-methylglucose-containing lipopolysaccharides (mGLPs) from Mycobacterium tuberculosis are known to modulate the host's fatty acid metabolism and can specifically activate a protective subset of human T cells (γ9δ2 T cells). nih.gov Research has shown that the acylation pattern on these glycans is critical for this biological activity, highlighting a sophisticated interplay between glycan structure and immune recognition. nih.gov The distinct composition of the PGL-I trisaccharide in M. leprae compared to similar glycolipids in other mycobacteria, such as M. kansasii, underscores its potential for differentiating between mycobacterial species. researchgate.net
Design of Advanced Chemical Tools for Glycobiology Research
Chemical biology approaches are essential for dissecting the roles of glycans in biological systems. kiesslinglab.comnih.gov The synthesis of this compound and its associated oligosaccharides is a prime example of creating chemical tools to probe biological function. kiesslinglab.com Because natural PGL-I is difficult to obtain, synthetic versions of its constituent parts—the full trisaccharide, the terminal disaccharide, or even just this compound itself—are crucial for developing and performing diagnostic assays like ELISA and RIA. google.com
A key strategy in glycobiology is the creation of neoglycoconjugates. researchgate.net By covalently linking synthetic oligosaccharides containing this compound to carrier proteins like bovine serum albumin (BSA) or to polymers, researchers can create multivalent probes. researchgate.net These tools are used to study the binding interactions between the glycan and its receptor proteins, to generate specific antibodies, and to mimic the presentation of glycans on a cell surface. kiesslinglab.comresearchgate.net Furthermore, by synthesizing a series of related structures with different aglycones or modifications, scientists can perform structure-activity relationship studies to pinpoint the exact structural features required for serological reactivity and biological recognition. nii.ac.jp These advanced chemical tools are indispensable for moving from structural knowledge to functional understanding in the complex field of glycobiology. nih.gov
Q & A
Q. What are the established synthesis methods for 3,6-Di-O-methylglucose, and how do reaction conditions impact yield and purity?
- Methodological Answer : Two primary synthesis routes are documented:
- Fischer’s Acetone Condensation : Involves glucose diacetone formation under anhydrous, acidic conditions. This method is sensitive to moisture and requires rigorous purification to avoid hydrolysis byproducts .
- Alkaline Methylation : Uses methanol and iodine in alkaline conditions for simultaneous 3- and 6-O-methylation. This method is more efficient but may require optimization of reaction time and temperature to minimize side products (e.g., over-methylation). Post-synthesis, purity can be validated via HPLC (retention time comparison) and / NMR to confirm methyl group positions .
Q. How can researchers determine the solubility profile of this compound for experimental applications?
- Methodological Answer : Solubility in aqueous and organic solvents (e.g., DMSO, chloroform) should be quantified using gravimetric analysis:
Prepare saturated solutions at controlled temperatures (e.g., 25°C).
Filter to remove undissolved solute.
Evaporate the solvent under vacuum and measure the residue mass.
High water solubility (noted in ) suggests suitability for cell culture studies, but solubility in organic solvents like DMSO is critical for stock solutions in hydrophobic matrices .
Advanced Research Questions
Q. How does this compound function as a non-metabolizable glucose analog in transport and metabolic studies?
- Methodological Answer : The methyl groups at positions 3 and 6 block phosphorylation by hexokinase, preventing entry into glycolysis. To study glucose transporters:
Use radiolabeled (e.g., ) this compound in competitive uptake assays with wild-type glucose.
Measure intracellular accumulation via scintillation counting or LC-MS.
Compare uptake kinetics (e.g., , ) to infer transporter affinity and capacity. Contradictions in reported rates (e.g., oxidation by glucose oxidase) may arise from enzyme source variability; standardize assays using recombinant enzymes .
Q. What strategies resolve contradictions in reported enzymatic oxidation rates of methylated glucose derivatives?
- Methodological Answer : Contradictions in glucose oxidase activity (e.g., ’s oxidation hierarchy) can arise from:
- Enzyme Purity : Use commercially validated glucose oxidase (e.g., Sigma-Aldrich G6891) with specified activity units.
- Substrate Isomerization : Confirm substrate stereochemistry via polarimetry or chiral HPLC.
- Assay Conditions : Standardize pH (optimal ~5.5), temperature (25–37°C), and substrate concentration (below ). Cross-validate results with LC-MS to detect oxidation byproducts .
Q. How can this compound be utilized in structural elucidation of polysaccharides?
- Methodological Answer : In methylation analysis for glycosidic linkage determination:
Hydrolyze the polysaccharide to release monomeric units.
Methylate free hydroxyl groups using CHI/NaH.
Compare the methylated product’s NMR (e.g., DEPT) or GC-MS fragmentation patterns to standards (e.g., 2,3,4-tri-O-methylglucose for 1→6 linkages). Contradictions in linkage assignments require cross-validation with enzymatic digestion (e.g., using amyloglucosidase for α-1,4/1,6 bonds) .
Q. What advanced techniques validate the regioselectivity of this compound synthesis?
- Methodological Answer : To confirm methyl group positions:
NMR Analysis : Use - HSQC to correlate methyl protons (δ ~3.3–3.5 ppm) with carbons at C3/C2.
Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+Na] at m/z 231.1 for CHO).
Comparative Crystallography : Compare X-ray diffraction data with known methylated glucose derivatives (e.g., 2,3,6-tri-O-methylglucose in ) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthesis yields of this compound?
- Methodological Answer : Discrepancies may stem from:
- Reagent Quality : Use anhydrous methanol and freshly distilled iodine to prevent side reactions.
- Reaction Monitoring : Employ TLC (silica gel, 10% HSO visualization) to track reaction progress.
- Byproduct Identification : Use preparative HPLC to isolate and characterize impurities (e.g., 3-O-methyl or 6-O-methyl intermediates). Optimize column conditions (e.g., C18, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
